Methsuximide-d5 is a deuterated derivative of methsuximide, a compound primarily used in the treatment of epilepsy. The deuteration enhances the compound's stability and isotopic labeling, making it valuable for research and analytical applications. Methsuximide itself is classified as an anticonvulsant and is specifically effective in managing absence seizures. The introduction of deuterium in methsuximide-d5 allows for improved pharmacokinetic studies and metabolic profiling.
Methsuximide-d5 can be synthesized from its parent compound through various chemical reactions that incorporate deuterium into the molecular structure. Deuterated compounds are often produced in specialized laboratories or chemical synthesis facilities that focus on isotopic labeling.
Methsuximide-d5 falls under the category of pharmaceutical compounds, specifically within the class of anticonvulsants. It is also classified as an organic compound due to its carbon-based structure and its classification as a deuterated analog of methsuximide.
The synthesis of Methsuximide-d5 typically involves the following methods:
The technical details of the synthesis may involve specific reaction conditions such as temperature, pressure, and reaction times that are optimized for maximum yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and to analyze the final product.
The molecular structure of Methsuximide-d5 retains the core framework of methsuximide but includes five deuterium atoms replacing hydrogen atoms in various positions on the molecule. The general formula for methsuximide is C9H10N2O2, while for Methsuximide-d5, it becomes C9D5N2O2.
Methsuximide-d5 participates in various chemical reactions similar to its non-deuterated counterpart. These reactions can include:
The technical details regarding its reactivity include specifics about how deuteration alters reaction kinetics and mechanisms compared to hydrogen-containing analogs. For instance, bonds involving deuterium may exhibit different breaking and forming rates due to the kinetic isotope effect.
The mechanism of action of Methsuximide-d5, like that of methsuximide, involves modulation of neuronal excitability through inhibition of certain calcium channels, particularly T-type calcium channels in thalamic neurons. This inhibition leads to a decrease in neurotransmitter release and stabilization of neuronal activity.
Research indicates that Methsuximide-d5 maintains similar pharmacological effects as methsuximide, allowing it to effectively reduce seizure frequency by stabilizing neuronal membranes and preventing abnormal electrical activity in the brain.
Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into molecular vibrations and structural confirmations, confirming the presence of deuterium within the compound.
Methsuximide-d5 is primarily utilized in scientific research settings for:
Methsuximide-d5 (CAS 1189980-63-9) is a deuterated analog of the anticonvulsant drug methsuximide, featuring strategic deuterium substitution at five positions on its phenyl ring. The molecular formula is C12H8D5NO2, with a precise molecular weight of 208.27 g/mol, representing a +5 Da mass shift compared to the non-deuterated parent compound (203.24 g/mol). The SMILES notation ([2H]c1c([2H])c([2H])c(c([2H])c1[2H])C2(C)CC(=O)N(C)C2=O) explicitly confirms deuterium atoms replace all five hydrogen atoms at the ortho (2,6), meta (3,5), and para (4) positions of the phenyl moiety, while maintaining the succinimide backbone consisting of a 5-membered ring with two carbonyl groups and two methyl substituents at the N1 and C3 positions [5] [6]. This specific deuteration pattern minimizes structural alterations while maximizing mass spectrometric detectability.
Table 1: Deuterium Substitution Pattern in Methsuximide-d5
Position | Atom Replaced | Chemical Environment | Significance |
---|---|---|---|
Phenyl C2/C6 | H → D | Ortho-position relative to aliphatic chain | Mass shift in MS; maintains lipophilicity |
Phenyl C3/C5 | H → D | Meta-position relative to aliphatic chain | Isotopic signature in NMR; metabolic stability |
Phenyl C4 | H → D | Para-position relative to aliphatic chain | Minimal steric impact; spectroscopic detection |
Succinimide | None | N-methyl groups remain protonated | Preserves pharmacological activity profile |
Structurally, methsuximide-d5 is isosteric with non-deuterated methsuximide (Celontin®, CAS 77-41-8), sharing identical bond angles, lengths, and three-dimensional conformation due to deuterium's nearly identical atomic radius (1.00 Å) and electronegativity (2.00) compared to protium (1.00 Å; 2.20). The primary physicochemical distinction lies in the increased molecular weight (208.27 vs. 203.24 g/mol) and altered vibrational frequencies affecting infrared spectroscopy. Crucially, the C-D bond strength (456 kJ/mol versus C-H at 414 kJ/mol) enhances metabolic stability at deuterated positions, particularly against cytochrome P450-mediated oxidation on the phenyl ring. This property makes methsuximide-d5 invaluable for tracing metabolic pathways without altering primary biological activity, as the succinimide ring responsible for calcium channel blockade remains chemically unmodified [3] [6].
Deuterium incorporation induces characteristic NMR perturbations detectable in 1H, 13C, and 2H NMR spectra. In 1H NMR, the most pronounced effect is the complete disappearance of aromatic proton signals between δ 7.2-7.8 ppm, replaced by a 2H NMR signal at approximately δ 7.3 ppm (detectable via deuterium NMR). The succinimide methyl groups exhibit predictable shifts: the N-CH3 protons resonate as a singlet near δ 2.85 ppm, while the C3-CH3 appears at δ 1.75 ppm. 13C NMR reveals isotopic coupling patterns, with the deuterated phenyl carbons showing characteristic 1:1:1 triplets due to 2JCD coupling (~25 Hz), contrasting with singlet peaks in non-deuterated methsuximide. Additionally, the quaternary carbon (C1') attached directly to five deuteriums exhibits a significant isotope shift of ~0.3 ppm upfield compared to the non-deuterated analog, providing a spectroscopic fingerprint for deuterium incorporation verification [6] [8].
Electrospray ionization mass spectrometry (ESI-MS) in positive mode displays a prominent [M+H]+ ion at m/z 209.28, consistent with the molecular weight. Collision-induced dissociation generates signature fragments, including the dominant product ion at m/z 176.08 (loss of [•D] or H• from the methyl group), and the base peak at m/z 145.06 corresponding to the deuterated tropylium ion (C7D5+). Key diagnostic fragments include m/z 98.04 (C6D5C+) and m/z 83.05 (succinimide ring fragment, C4H6NO2+). The 5 Da mass difference between deuterated and non-deuterated fragments enables unambiguous distinction in quantitative assays. These patterns are crucial for its application as an internal standard in LC-MS/MS bioanalysis, where co-elution with non-deuterated methsuximide ensures identical chromatographic behavior while distinct mass transitions permit selective detection [3] [6] [7].
Table 2: Characteristic Mass Spectrometry Fragments of Methsuximide-d5
m/z (Observed) | Relative Intensity (%) | Fragment Assignment | Mass Shift vs. Non-Deuterated |
---|---|---|---|
209.28 | 100% | [M+H]+ | +5 Da |
176.08 | 85% | [M+H - CD3]+ | +3 Da |
145.06 | 95% | C7D5+ (tropylium ion) | +5 Da |
98.04 | 45% | C6D5C+ | +5 Da |
83.05 | 65% | C4H6NO2+ (succinimide ring) | 0 Da |
Methsuximide-d5 exhibits lipophilic character (calculated LogP ~1.27) with limited aqueous solubility but dissolves readily in chlorinated solvents (chloroform) and lower alcohols (methanol) upon sonication [8]. As a yellow oil in neat form, its stability is temperature-dependent: refrigerated storage at 2-8°C maintains integrity for ≥1095 days (3 years), while room temperature storage induces gradual decomposition (~5% per year). The compound demonstrates pH-dependent hydrolytic susceptibility; the succinimide ring remains stable under physiological conditions (pH 7.4, 37°C) for >72 hours but undergoes hydrolysis in alkaline environments (pH >9), forming the corresponding ring-opened dicarboxylate. Photostability studies indicate minimal degradation under standard laboratory lighting, supporting routine handling without specialized light protection. Thermal gravimetric analysis reveals decomposition onset at 185°C, significantly below its boiling point, necessitating avoidance of high-temperature processing [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7